molecular formula C19H24N4O4S B3958577 N-benzyl-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline

N-benzyl-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline

Cat. No. B3958577
M. Wt: 404.5 g/mol
InChI Key: FQKSACVJBUKKHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. The compound is a member of the family of nitroanilines, which have been found to exhibit a range of biological activities, including anticancer, antimicrobial, and antiviral properties. In

Mechanism of Action

The mechanism of action of N-benzyl-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. The compound has also been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at the G2/M phase. The antimicrobial and antiviral activities of N-benzyl-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline are believed to be due to its ability to disrupt the cell membrane of bacteria and viruses.
Biochemical and Physiological Effects:
N-benzyl-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline has been shown to have a range of biochemical and physiological effects. The compound has been found to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. In addition, N-benzyl-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline has been shown to induce oxidative stress in cancer cells, leading to cell death. The compound has also been found to have anti-inflammatory activity, which may be beneficial in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-benzyl-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and it has been shown to exhibit potent biological activity against a range of targets. However, there are also limitations to the use of N-benzyl-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline in lab experiments. The compound has been found to be toxic to some cell lines at high concentrations, which may limit its use in certain assays. In addition, the mechanism of action of the compound is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of N-benzyl-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline. One area of research is the development of analogs of the compound with improved potency and selectivity. Another area of research is the investigation of the compound's potential use in combination with other anticancer agents to enhance their efficacy. In addition, further studies are needed to elucidate the mechanism of action of N-benzyl-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline and its potential use in the treatment of neurodegenerative disorders.

Scientific Research Applications

N-benzyl-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer. The compound has also been shown to have antimicrobial activity against a range of gram-positive and gram-negative bacteria, as well as antiviral activity against herpes simplex virus type 1 and 2. In addition, N-benzyl-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline has been investigated for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease.

properties

IUPAC Name

N-benzyl-5-(4-ethylsulfonylpiperazin-1-yl)-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-2-28(26,27)22-12-10-21(11-13-22)17-8-9-19(23(24)25)18(14-17)20-15-16-6-4-3-5-7-16/h3-9,14,20H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKSACVJBUKKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline
Reactant of Route 2
Reactant of Route 2
N-benzyl-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline
Reactant of Route 3
Reactant of Route 3
N-benzyl-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline
Reactant of Route 4
Reactant of Route 4
N-benzyl-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline
Reactant of Route 5
Reactant of Route 5
N-benzyl-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline
Reactant of Route 6
Reactant of Route 6
N-benzyl-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.